

Comprehensive Technical Guide: Bioactive Properties and Research Applications of Robinin Glycoside

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Compound Focus: Robinin

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Introduction to Robinin: Structural and Chemical Properties

Robinin is a naturally occurring **flavonoid glycoside** with the chemical name **kaempferol-3-O-robinoside-7-O-rhamnoside** and molecular formula $C_{33}H_{40}O_{19}$ (molecular weight: 740.66 g/mol). This **complex glycosidic structure** features a kaempferol aglycone core with multiple sugar moieties attached at specific positions, classifying it as an **O-glycoside** through ether linkages between the sugar molecules and the aglycone [1] [2]. The compound typically presents as **light yellow needles** with a melting point range of 195-200°C and demonstrates good solubility in polar solvents including DMSO and water [2].

The structural complexity of **Robinin** contributes to its diverse **biological activities** and **physicochemical properties**. The boiling point of **Robinin** is approximately 1064.4±65.0°C at 760 mmHg, with a calculated density of 1.74±0.1 g/cm³ [2]. The presence of multiple hydroxyl groups in its structure enables **Robinin** to participate in **hydrogen bonding** and contributes to its **antioxidant capacity** through free radical scavenging mechanisms. The glycosidic linkages in **Robinin** follow the typical configuration of plant flavonoid glycosides, with the robinoside moiety at the 3-position and rhamnose at the 7-position of the kaempferol backbone [2] [3].

Biological Activities and Mechanism of Action

Anti-inflammatory and Immunomodulatory Effects

Robinin demonstrates significant **anti-inflammatory properties** primarily through modulation of the **TLR4-NF-κB signaling pathway**. Experimental studies using human peripheral blood mononuclear cells (hPBMCs) have shown that **Robinin** inhibits ox-LDL induced expression of both **TLR2 and TLR4** at the mRNA level and prevents the translocation of the **NF-κB p65 subunit** to the nucleus [2] [3]. This mechanism effectively reduces the production of pro-inflammatory cytokines including **IL-17A**, which plays a critical role in inflammatory arthritis pathologies [3]. In adjuvant-induced arthritis (AA) rat models, **Robinin** monotherapy showed limited efficacy, but when combined with **methotrexate (MTX)**, it demonstrated synergistic effects by significantly reducing plasma levels of IL-17A and decreasing **gamma-glutamyl transferase (GGT)** activity in joints compared to MTX alone [3] [4].

Table 1: Anti-inflammatory Effects of **Robinin** in Experimental Models

Experimental Model	Treatment Conditions	Key Findings	Mechanistic Insights
hPBMCs with ox-LDL stress	10-100 μM Robinin	Inhibition of TLR2/TLR4 expression; Reduced NF-κB p65 translocation	Modulation of TLR-NF-κB signaling pathway
Adjuvant-induced arthritis rats	Robinin (20 mg/kg) + MTX (0.3 mg/kg)	Reduced plasma IL-17A; Decreased joint GGT activity	Enhanced anti-inflammatory effect over monotherapy
Sprague Dawley rats with cardiotoxicity	Robinin (15 mg/kg)	Improved lipid peroxidation; Reduced COX-2 and LOX-15	Modulation of TGF-β1 signaling pathway

The **antioxidant capacity** of **Robinin** further contributes to its anti-inflammatory effects. Research indicates that **Robinin** can mitigate **oxidative stress** by reducing reactive oxygen species (ROS) generation and modulating the activity of antioxidant enzymes [5]. In cardiac tissue models, **Robinin** therapeutically improved **lipid peroxidation** levels and reduced inflammatory markers including **cyclooxygenase-2 (COX-**

2) and **lipoxygenase-15** through modulation of the **transforming growth factor beta 1 (TGF-β1)** signaling pathway [3]. Additional studies on Kudzu leaf extract, with **Robinin** as a major constituent, demonstrated reduced expression of **inducible nitric oxide synthase (iNOS)**, **COX-2**, **interleukin-6 (IL-6)**, and **tumor necrosis factor-α (TNF-α)** in inflammatory models [3] [4].

Bone Protective and Anti-Osteoporotic Effects

Robinin exhibits promising **osteoprotective properties** by targeting the **RANKL signaling pathway**, which plays a pivotal role in osteoclast differentiation and bone resorption. Protein-ligand molecular docking studies have confirmed that **Robinin** binds specifically to predicted binding sites on RANKL, disrupting its interaction with RANK and subsequent downstream signaling [5]. In vitro studies using bone marrow macrophages (BMMs) demonstrated that **Robinin dose-dependently inhibits RANKL-mediated osteoclastogenesis** without significant cytotoxicity at lower concentrations (0.25-1 μM) [5].

The molecular mechanisms underlying **Robinin's** effects on osteoclast differentiation involve multiple signaling pathways. **Robinin** effectively abrogates RANKL-induced **MAPK and NF-κB signaling pathways**, subsequently blocking **NFATc1 activation** and **TRAcP expression** [5]. Additionally, **Robinin** attenuates RANKL-induced **mitochondrial ROS production** and enhances activities of ROS-scavenging enzymes, ultimately reducing intracellular ROS levels that are crucial for osteoclast differentiation. **Robinin** also inhibits osteoclast proliferation by downregulating the expression of key osteoclast genes including **Acp5, Cathepsin K, Atp6v0d2, Nfact1, c-Fos, and Mmp9**, and reducing **Ca²⁺ oscillations** [5].

Table 2: Effects of **Robinin** on Osteoclastogenesis and Bone Homeostasis

Experimental System	Robinin Concentration	Biological Effects	Molecular Targets
BMMs + RANKL (50 ng/mL)	0.25-2 μM	Dose-dependent inhibition of osteoclast formation	Reduced NFATc1 activation; Downregulated TRAcP
BMMs + RANKL	1 μM	Attenuated mitochondrial ROS	Enhanced ROS-scavenging enzymes; Reduced intracellular ROS

Experimental System	Robinin Concentration	Biological Effects	Molecular Targets
OVX mouse model	5 mg/kg for 8 weeks	Reduced bone resorption; Improved bone density	Suppressed osteoclast activity and function
Molecular docking	In silico analysis	Specific binding to RANKL	Interaction with predicted binding sites

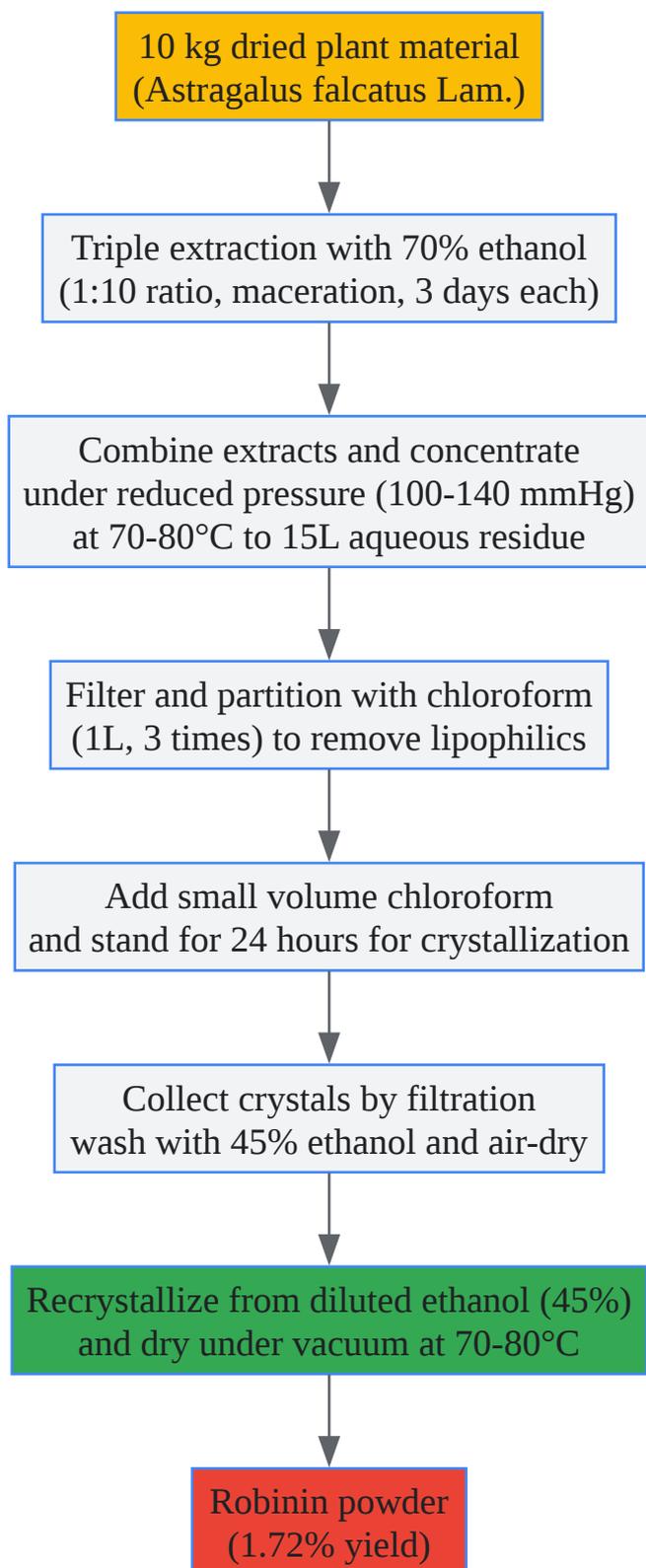
In vivo studies using **ovariectomized (OVX) mouse models** of postmenopausal osteoporosis have validated **Robinin's** therapeutic potential. Administration of **Robinin** (5 mg/kg) for 8 weeks significantly reduced bone resorption and improved bone density parameters by repressing osteoclast activity and function [5]. These findings position **Robinin** as a promising natural compound for development as a potential osteoporosis therapeutic, particularly for conditions characterized by excessive bone resorption such as postmenopausal osteoporosis and inflammatory bone diseases.

Experimental Protocols and Methodologies

Extraction and Isolation from Natural Sources

Robinin can be efficiently isolated from the aerial parts of **Astragalus falcatus Lam.** using a standardized extraction protocol. The step-by-step methodology is as follows: begin with **10 kg of air-dried, crushed plant material** (leaves and flowers) and perform triple extraction with **70% ethanol** (1:10 plant material to solvent ratio, w/v) using maceration at room temperature for 3 days per extraction [3] [4]. Combine the extracts and concentrate under **reduced pressure (100-140 mm Hg)** at 70-80°C to obtain approximately 15L of aqueous residue. Filter the remaining aqueous phase and treat with **chloroform (1L, 3 times)** to remove lipophilic compounds. Add a small volume of chloroform and allow the solution to stand for 24 hours, during which **Robinin** crystals form. Collect the crystals by filtration, wash with **45% ethanol**, and air-dry. The technical product is then recrystallized from **diluted ethanol (45%)** and dried under vacuum at 70-80°C, yielding approximately 1.72% **Robinin** [3] [4].

The following diagram illustrates the complete extraction and isolation workflow:



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Figure 1: Workflow for extraction and isolation of **Robinin** from plant material

For quality control and quantification, **Robinin** content can be analyzed using a **spectrophotometric method** with aluminum chloride. Prepare a stock solution of **Robinin** (0.2% in 70% ethanol with gentle heating) and dilute to a working solution (0.004%). Add 5mL of AlCl_3 solution (0.5%, w/v) to 5mL of the working solution, mix, and incubate for 10 minutes at room temperature. Measure absorbance at 390nm against a blank solution containing equal volumes of ethanol (70%) and aluminium chloride (0.5%) [3]. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have also been validated for precise quantification of **Robinin** and its aglycone kaempferol in biological samples, with calibration curves linear from 1 to 250ng/mL ($r > 0.999$) for both compounds [2].

In Vitro Assessment of Anti-Osteoclastogenic Activity

The inhibitory effects of **Robinin** on osteoclast differentiation can be evaluated using **bone marrow macrophages (BMMs)** as osteoclast precursors. Isolate BMMs from mouse bone marrow and seed into culture plates at 6×10^3 cells/well. Culture cells in **α -MEM medium** supplemented with **M-CSF (50 ng/mL)** and **RANKL (50 ng/mL)** to induce osteoclast differentiation, while treating with increasing concentrations of **Robinin** (0, 0.25, 0.5, 1, and 2 μM) [5]. Replace the culture medium every 2 days to support continuous differentiation until multinuclear cells are observed (typically 5-7 days). Fix cells with 4% paraformaldehyde (PFA), wash with PBS, and stain for **tartrate-resistant acid phosphatase (TRAcP)** using a commercial staining kit. Count TRAcP-positive multinucleated cells (containing more than three nuclei) as mature osteoclasts [5].

To assess potential cytotoxicity, perform parallel **cell viability assays** using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Culture BMMs at 6×10^3 cells per well and allow to adhere for 12 hours. Treat with the same concentration range of **Robinin** (0-2 μM) for 48-72 hours, then add MTS reagent and measure absorbance at 490nm to determine cell viability relative to untreated controls [5]. For molecular mechanism studies, evaluate RANKL-induced intracellular signaling pathways including NF- κ B and MAPK activation via western blot analysis, and measure expression of osteoclast-specific genes (*Acp5*, *Cathepsin K*, *Nfact1*, etc.) using quantitative real-time PCR [5].

In Vivo Evaluation of Anti-Arthritic and Anti-Osteoporotic Effects

The efficacy of **Robinin** in inflammatory arthritis can be evaluated using the **adjuvant-induced arthritis (AA) model** in Lewis rats. Induce arthritis in 160-180g (6-week-old) rats by intradermal immunization at the base of the tail with 0.1mL of heat-inactivated **Mycobacterium butyricum** (12 mg/mL) suspended in incomplete Freund's adjuvant [3] [4]. Randomly assign animals to experimental groups (typically 8 rats per group): healthy controls (vehicle only), untreated AA group, AA + methotrexate (MTX; 0.3 mg/kg twice weekly), AA + **Robinin** (20 mg/kg daily), and AA + combination therapy (MTX + **Robinin**). Administer treatments orally for 3-4 weeks, monitoring **hind paw volume** using plethysmometry and **body weight changes** weekly. Collect plasma for cytokine analysis (e.g., IL-17A by ELISA) and joint homogenates for measurement of **gamma-glutamyl transferase (GGT)** activity as a marker of inflammatory joint damage [3].

For osteoporosis studies, employ the **ovariectomized (OVX) mouse model** to simulate postmenopausal bone loss. Perform bilateral ovariectomy or sham surgery on 8-12 week old female mice under anesthesia. After surgery, randomly divide OVX mice into treatment groups: vehicle control, **Robinin** (5 mg/kg daily), and positive control (e.g., alendronate). Administer treatments for 8 weeks via oral gavage or subcutaneous injection. At endpoint, collect blood samples for serum biochemistry and isolate femurs/tibiae for **micro-computed tomography (μ CT)** analysis of bone microarchitecture parameters including **bone volume/total volume (BV/TV)**, **trabecular number (Tb.N)**, and **trabecular separation (Tb.Sp)** [5]. Process bone specimens for histomorphometric analysis to quantify osteoclast surface and number, and perform immunohistochemistry or TRAP staining on decalcified bone sections to visualize osteoclast activity [5].

Analytical Methods and Characterization

Structural Elucidation and Quality Control

Comprehensive characterization of **Robinin** involves multiple analytical techniques to confirm structural identity and ensure purity. **Spectroscopic methods** including **UV-Vis spectroscopy** with shift reagents ($AlCl_3$), **infrared (IR) spectroscopy**, and **nuclear magnetic resonance (NMR) spectroscopy** provide essential structural information [2] [3]. The IUPAC name for **Robinin** is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting its complex stereochemistry [2].

For quantitative analysis, **high-performance liquid chromatography (HPLC)** coupled with various detection methods provides accurate measurement of **Robinin** content in plant extracts and biological samples. A validated LC/MS/MS method for simultaneous quantification of **Robinin** and its aglycone kaempferol in human breast cancer cells (MCF-7) employs chromatographic separation on a C₁₈ column using a mobile phase consisting of (A) water with 0.025% formic acid and 1mM ammonium formate and (B) acetonitrile with 0.025% formic acid [2]. This method demonstrates linear calibration from 1 to 250 ng/mL ($r > 0.999$) for both compounds, with intra- and inter-day coefficients of variation less than 10% [2].

Molecular Interaction Studies

Understanding **Robinin's** mechanism of action at the molecular level involves **protein-ligand docking studies** to predict binding interactions with target proteins. For example, to study **Robinin's** interaction with RANKL, obtain the 3D crystal structure of the RANKL-RANK complex from the Protein Data Bank (ID: 4GIQ) and prepare it using protein preparation tools to optimize hydrogen bonding networks and assign proper protonation states [5]. Generate 2D structures of **Robinin** from PubChem and convert to 3D structures using LigPrep, generating various possible ionization states at pH 7±2.0. Scan the optimized RANKL structure for potential binding sites and generate receptor grids for docking simulations. Perform docking using Glide XP mode and compare docking scores to identify the best-binding conformation [5]. Analyze the binding pose to identify specific molecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic contacts) that contribute to binding affinity and stability. These computational predictions provide valuable insights for understanding structure-activity relationships and guiding rational drug design approaches to optimize **Robinin's** biological activity.

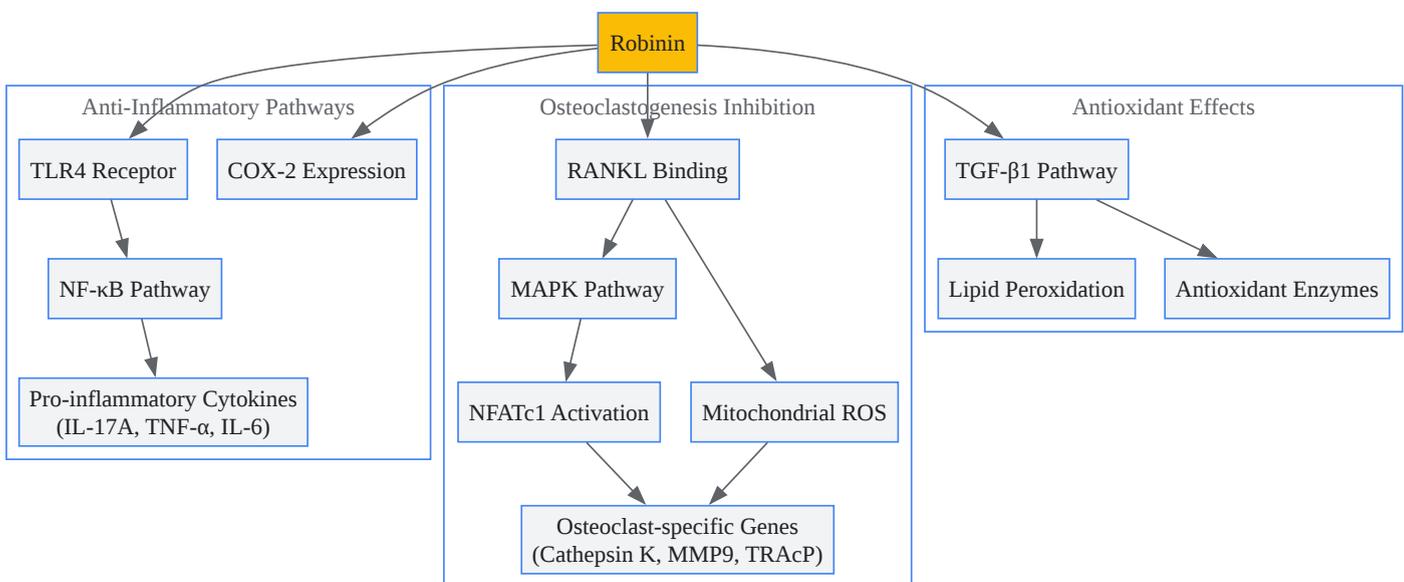
Potential Therapeutic Applications and Research Gaps

Robinin demonstrates promising potential for several therapeutic applications based on its diverse pharmacological activities. In **rheumatology**, **Robinin's** ability to mildly enhance the efficacy of methotrexate in experimental arthritis models suggests potential as an **adjuvant therapy** for rheumatoid arthritis, potentially allowing for dose reduction of conventional DMARDs and minimizing their adverse effects [3] [4]. In **osteology**, **Robinin's** targeted inhibition of RANKL-induced osteoclastogenesis positions it as a promising candidate for development as a **natural anti-osteoporotic agent**, particularly for postmenopausal osteoporosis where excessive osteoclast activity drives bone loss [5]. The compound's

cardioprotective effects against drug-induced cardiotoxicity through modulation of TGF- β 1 signaling further expands its potential therapeutic applications [3].

Despite these promising findings, significant research gaps remain. The **pharmacokinetic profile** of **Robinin**, including its absorption, distribution, metabolism, and excretion, requires comprehensive characterization [3]. The compound's **low bioavailability** noted in some studies represents a major challenge for clinical translation that needs to be addressed through formulation strategies or structural modification [3] [4]. Additionally, rigorous **toxicological studies** are needed to establish safety profiles, and **well-designed clinical trials** are necessary to validate efficacy in human subjects. Further mechanistic studies exploring **Robinin's** effects on other signaling pathways and molecular targets would provide a more comprehensive understanding of its polypharmacology and potentially reveal new therapeutic applications.

The following diagram summarizes the major molecular targets and signaling pathways modulated by **Robinin**:



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Figure 2: Major molecular targets and signaling pathways modulated by **Robinin**

Conclusion

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